molecular formula C23H23FN2O4S B11297916 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B11297916
M. Wt: 442.5 g/mol
InChI Key: IJVCHOLYDVIHCW-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide features a benzamide core substituted with a 2-fluoro group. The pyrrole ring is functionalized with a 4-methoxyphenylsulfonyl group, 4,5-dimethyl substituents, and a propenyl chain. Its synthesis likely follows pathways similar to those described for related 1,2,4-triazole derivatives, involving nucleophilic additions, cyclization, and alkylation steps . Structural confirmation employs techniques such as NMR, MS, and IR spectroscopy, with key IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) .

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)18-12-10-17(30-4)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

IJVCHOLYDVIHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl and pyrrole groups can modulate the compound’s reactivity and stability . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl and Benzamide Groups

The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with halogens or other substituents. For example:

  • 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide () replaces the methoxy group with fluorine.
  • Compounds in (e.g., Example 53) feature pyrazolo[3,4-d]pyrimidin and chromen-2-yl cores, diverging significantly in heterocyclic architecture and substituent placement.

Spectroscopic and Electronic Properties

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (1663–1682 cm⁻¹) is consistent with analogs, but substituents influence exact band positions. For instance, electron-withdrawing groups (e.g., fluorine) may shift C=O stretches to higher frequencies .
  • NMR : The 4-methoxy group’s protons resonate downfield (~3.8–4.0 ppm for OCH₃), whereas fluorine substituents (e.g., 4-fluorophenyl) exhibit distinct ¹⁹F NMR signals.

Physicochemical Properties

  • Melting Points : While specific data for the target compound are unavailable, analogs in exhibit melting points ranging from 175–178°C, suggesting that structural modifications (e.g., bulkier substituents) increase crystallinity.

Structural and Conformational Analysis

Software tools like SHELXL () and ORTEP () enable precise determination of bond lengths and angles. For example:

  • The propenyl chain in the target compound may introduce steric effects, influencing pyrrole ring planarity.
  • Sulfonyl groups typically adopt tetrahedral geometries, with S=O bond lengths ~1.43 Å, consistent across analogs .

Comparative Data Table

Compound Name Sulfonyl Substituent Benzamide Substituent Key IR Bands (cm⁻¹) Notable Properties
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (Target) 4-OCH₃ 2-F C=O: 1663–1682; C=S: 1247–1255 Enhanced solubility due to OCH₃
4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide 4-F 4-F C=O: ~1670–1685 Higher electronegativity
Example 53 () N/A 2-F, isopropyl N/A Mp: 175–178°C; chromen-2-yl core

Biological Activity

The compound 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (CAS Number: 1010888-18-2) is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a pyrrol moiety and a sulfonyl group, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O4SC_{23}H_{23}FN_2O_4S, with a molecular weight of 442.5 g/mol. The structure includes a fluorine atom, a methoxyphenyl sulfonyl group, and a dimethyl-pyrrol moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H23FN2O4S
Molecular Weight442.5 g/mol
CAS Number1010888-18-2

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs of sulfonamide derivatives have shown potent cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The presence of the methoxy group in the phenyl ring has been associated with enhanced activity due to its electron-donating properties, which may facilitate interactions with biological targets.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay performed on the A431 human epidermoid carcinoma cell line, compounds structurally related to our target showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Antibacterial Activity

The compound's structural components suggest potential antibacterial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria. For example:

  • Testing Method : Agar disc diffusion method
  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Proteus mirabilis

Results indicated that many derivatives displayed significant inhibition against these pathogens at concentrations as low as 1 mM in DMSO.

Insecticidal Activity

Research has also explored the insecticidal properties of related compounds. One study found that derivatives containing methoxy groups exhibited high mortality rates against pests like Plutella xylostella at specific concentrations, indicating potential agricultural applications.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Induction of Apoptosis : Similar structures have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Interference with Cell Division : By disrupting microtubule formation or function, these compounds can halt cell division in rapidly proliferating cells.

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